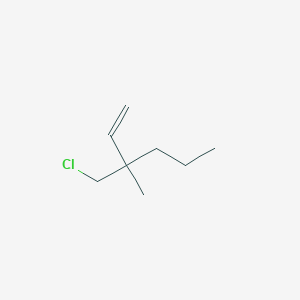
3-(Chloromethyl)-3-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-methylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylhex-1-ene typically involves the chloromethylation of 3-methylhex-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Formation of amines or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-3-methylhex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)hex-1-ene: Lacks the methyl group at the third position.
3-(Bromomethyl)-3-methylhex-1-ene: Contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-3-methylpent-1-ene: Has a shorter carbon chain.
Uniqueness
3-(Chloromethyl)-3-methylhex-1-ene is unique due to the presence of both a chloromethyl group and a methyl group on the same carbon atom, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic applications.
Biological Activity
3-(Chloromethyl)-3-methylhex-1-ene is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C₈H₁₅Cl
Molecular Weight: 150.66 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Utilizing alkyl halides in the presence of a base.
- Addition Reactions : Involves the addition of chloromethyl groups to alkenes.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 µg/mL, indicating a potent antimicrobial effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The compound exhibited IC₅₀ values of approximately 30 µg/mL and 45 µg/mL, respectively, suggesting potential as an anticancer agent.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
The biological activity of this compound is believed to involve:
- Disruption of Cell Membranes : The compound may integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
Case Studies
- Antimicrobial Study : A recent study tested the compound against a panel of clinical isolates, confirming its broad-spectrum activity. The study emphasized the need for further research into its mechanism and potential applications in clinical settings.
- Cytotoxicity Assessment : Another investigation focused on the effects of this compound on tumorigenic cell lines. Results indicated that it induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h5H,2,4,6-7H2,1,3H3 |
InChI Key |
UBMKKHONCFHYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















